
Silane, (3-chlorophenyl)dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (3-chlorophenyl)dimethyl- is an organosilicon compound with the molecular formula C₈H₁₁ClSi and a molecular weight of 170.71 g/mol . This compound is characterized by the presence of a silicon atom bonded to a 3-chlorophenyl group and two methyl groups. It is used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (3-chlorophenyl)dimethyl- typically involves the reaction of chlorobenzene with dimethylchlorosilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Silane, (3-chlorophenyl)dimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (3-chlorophenyl)dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium or platinum are often used.
Substitution: Nucleophiles like amines or alcohols are used under basic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various reduced silicon-containing compounds.
Substitution: Substituted silanes with different functional groups.
Wissenschaftliche Forschungsanwendungen
Silane, (3-chlorophenyl)dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules and surfaces for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability
Wirkmechanismus
The mechanism of action of Silane, (3-chlorophenyl)dimethyl- involves its ability to form strong bonds with various substrates. The silicon atom can interact with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable siloxane or silanol bonds. These interactions are crucial in its applications in surface modification and as a coupling agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichlorodimethylsilane
- Octadecyltrichlorosilane
- Trimethylchlorosilane
Comparison
Silane, (3-chlorophenyl)dimethyl- is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical properties compared to other silanes. For example, dichlorodimethylsilane and trimethylchlorosilane lack the aromatic ring, making them less reactive in certain substitution reactions. Octadecyltrichlorosilane, on the other hand, has a long alkyl chain, which makes it more suitable for applications requiring hydrophobic properties .
Eigenschaften
CAS-Nummer |
2083-13-8 |
|---|---|
Molekularformel |
C8H10ClSi |
Molekulargewicht |
169.70 g/mol |
InChI |
InChI=1S/C8H10ClSi/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
InChI-Schlüssel |
IJRZUCTYCBOYNI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)C1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


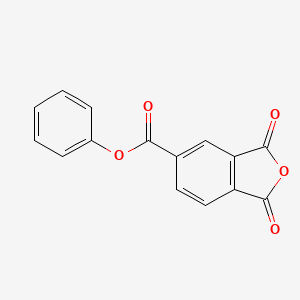
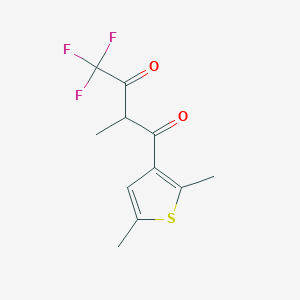


![[Orn5]-URP acetate](/img/structure/B14752167.png)
![Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate](/img/structure/B14752174.png)
![(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one](/img/structure/B14752181.png)
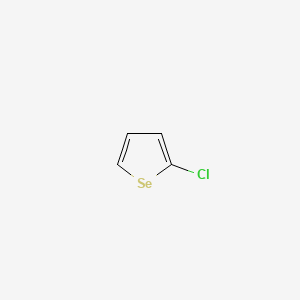
![Lys-[Des-Arg9]Bradykinin acetate](/img/structure/B14752191.png)
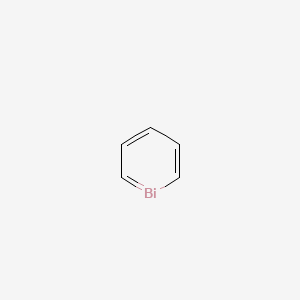
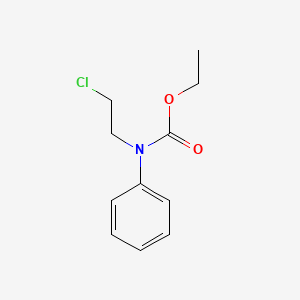

![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)

